molecular formula C6H3N3O2 B6167769 6-cyanopyridazine-3-carboxylic acid CAS No. 1934521-49-9

6-cyanopyridazine-3-carboxylic acid

Cat. No.: B6167769
CAS No.: 1934521-49-9
M. Wt: 149.11 g/mol
InChI Key: LLBBRWGGDHRWEQ-UHFFFAOYSA-N
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Description

6-Cyanopyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound has garnered significant attention due to its unique and versatile properties, making it a promising candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyanopyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with cyanating agents. One common method includes the use of 6-cyano-pyridazine-3-carboxylic acid methyl ester as an intermediate . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted pyridazine derivatives .

Scientific Research Applications

6-Cyanopyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-cyanopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Cyanopyridine-3-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms.

    5-Cyanopyridine-2-carboxylic acid: Another derivative with a different substitution pattern.

    6-Fluoropyridine-3-carboxylic acid: Contains a fluorine atom instead of a cyano group.

Uniqueness

6-Cyanopyridazine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms in the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyanopyridazine-3-carboxylic acid involves the reaction of 3-amino-6-cyanopyridazine with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "3-amino-6-cyanopyridazine", "ethyl chloroformate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-amino-6-cyanopyridazine in ethyl acetate.", "Step 2: Slowly add ethyl chloroformate to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution to yield 6-cyanopyridazine-3-carboxylic acid as a white solid." ] }

CAS No.

1934521-49-9

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-cyanopyridazine-3-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-3-4-1-2-5(6(10)11)9-8-4/h1-2H,(H,10,11)

InChI Key

LLBBRWGGDHRWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C#N)C(=O)O

Purity

95

Origin of Product

United States

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